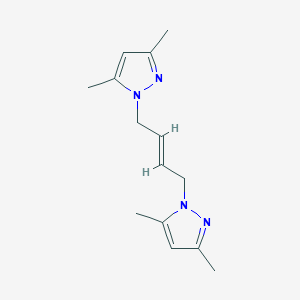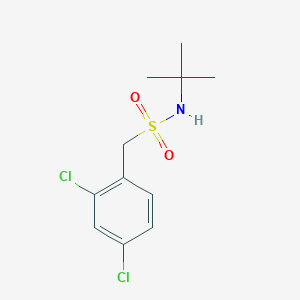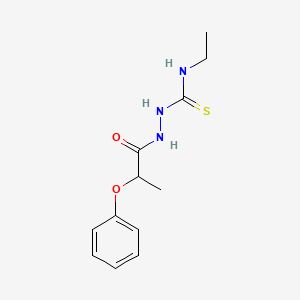![molecular formula C22H30ClNO2 B4836379 N-[1-(1-adamantyl)ethyl]-2-(4-chloro-3-methylphenoxy)propanamide](/img/structure/B4836379.png)
N-[1-(1-adamantyl)ethyl]-2-(4-chloro-3-methylphenoxy)propanamide
Übersicht
Beschreibung
N-[1-(1-adamantyl)ethyl]-2-(4-chloro-3-methylphenoxy)propanamide, also known as AEBP1 inhibitor, is a chemical compound that has gained attention in the scientific community for its potential as a therapeutic agent.
Wirkmechanismus
N-[1-(1-adamantyl)ethyl]-2-(4-chloro-3-methylphenoxy)propanamide inhibitor works by inhibiting the activity of N-[1-(1-adamantyl)ethyl]-2-(4-chloro-3-methylphenoxy)propanamide, a protein that plays a role in regulating adipogenesis, inflammation, and angiogenesis. By inhibiting N-[1-(1-adamantyl)ethyl]-2-(4-chloro-3-methylphenoxy)propanamide, N-[1-(1-adamantyl)ethyl]-2-(4-chloro-3-methylphenoxy)propanamide inhibitor can reduce the growth and metastasis of cancer cells, improve insulin sensitivity, and reduce adipose tissue inflammation.
Biochemical and Physiological Effects:
N-[1-(1-adamantyl)ethyl]-2-(4-chloro-3-methylphenoxy)propanamide inhibitor has been shown to have several biochemical and physiological effects. In cancer, N-[1-(1-adamantyl)ethyl]-2-(4-chloro-3-methylphenoxy)propanamide inhibitor can reduce the growth and metastasis of cancer cells by inhibiting the activity of N-[1-(1-adamantyl)ethyl]-2-(4-chloro-3-methylphenoxy)propanamide. In obesity and diabetes, N-[1-(1-adamantyl)ethyl]-2-(4-chloro-3-methylphenoxy)propanamide inhibitor can improve insulin sensitivity and reduce adipose tissue inflammation. N-[1-(1-adamantyl)ethyl]-2-(4-chloro-3-methylphenoxy)propanamide inhibitor has also been shown to reduce inflammation in other diseases, such as rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[1-(1-adamantyl)ethyl]-2-(4-chloro-3-methylphenoxy)propanamide inhibitor is its specificity for N-[1-(1-adamantyl)ethyl]-2-(4-chloro-3-methylphenoxy)propanamide, which reduces the risk of off-target effects. N-[1-(1-adamantyl)ethyl]-2-(4-chloro-3-methylphenoxy)propanamide inhibitor also has a relatively low toxicity profile, making it a promising therapeutic agent. However, N-[1-(1-adamantyl)ethyl]-2-(4-chloro-3-methylphenoxy)propanamide inhibitor has limited solubility in water, which can make it difficult to administer in vivo. Additionally, more research is needed to determine the optimal dosage and treatment regimen for N-[1-(1-adamantyl)ethyl]-2-(4-chloro-3-methylphenoxy)propanamide inhibitor.
Zukünftige Richtungen
For N-[1-(1-adamantyl)ethyl]-2-(4-chloro-3-methylphenoxy)propanamide inhibitor research include exploring its potential therapeutic applications in other diseases, such as rheumatoid arthritis and cardiovascular disease. Additionally, more research is needed to optimize the synthesis method and improve the solubility of N-[1-(1-adamantyl)ethyl]-2-(4-chloro-3-methylphenoxy)propanamide inhibitor. Finally, clinical trials are needed to determine the safety and efficacy of N-[1-(1-adamantyl)ethyl]-2-(4-chloro-3-methylphenoxy)propanamide inhibitor in humans.
Wissenschaftliche Forschungsanwendungen
N-[1-(1-adamantyl)ethyl]-2-(4-chloro-3-methylphenoxy)propanamide inhibitor has been studied for its potential therapeutic applications in various diseases, including cancer, obesity, and diabetes. In cancer, N-[1-(1-adamantyl)ethyl]-2-(4-chloro-3-methylphenoxy)propanamide inhibitor has been shown to inhibit the growth and metastasis of cancer cells by targeting N-[1-(1-adamantyl)ethyl]-2-(4-chloro-3-methylphenoxy)propanamide, a protein that is overexpressed in many types of cancer. In obesity and diabetes, N-[1-(1-adamantyl)ethyl]-2-(4-chloro-3-methylphenoxy)propanamide inhibitor has been shown to improve insulin sensitivity and reduce adipose tissue inflammation.
Eigenschaften
IUPAC Name |
N-[1-(1-adamantyl)ethyl]-2-(4-chloro-3-methylphenoxy)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30ClNO2/c1-13-6-19(4-5-20(13)23)26-14(2)21(25)24-15(3)22-10-16-7-17(11-22)9-18(8-16)12-22/h4-6,14-18H,7-12H2,1-3H3,(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPMAEQSUSQHVPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(C)C(=O)NC(C)C23CC4CC(C2)CC(C4)C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B4836297.png)

![(2-ethoxy-4-{[1-(4-ethoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B4836311.png)
![[3-(4-methoxyphenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic acid](/img/structure/B4836313.png)


![N,N-diethyl-2-[(8-methyl-7-oxo-5,6,7,8-tetrahydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-9-yl)thio]acetamide](/img/structure/B4836333.png)

![2-[(2,3-dihydro-1H-inden-5-yloxy)acetyl]-N-(4-fluorophenyl)hydrazinecarboxamide](/img/structure/B4836338.png)

![3-methyl-5-{2-[(3-methylbenzyl)oxy]benzylidene}-2-thioxo-4-imidazolidinone](/img/structure/B4836349.png)
![N-allyl-4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-1-piperazinecarbothioamide](/img/structure/B4836361.png)
![N-ethyl-6-methyl-2-[4-(2-thienylcarbonyl)-1-piperazinyl]-4-pyrimidinamine](/img/structure/B4836371.png)
